

Application Notes and Protocols for DDO-2093 in a Xenograft Mouse Model

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Compound of Interest

Compound Name: DDO-2093

Cat. No.: B11932793

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Introduction

DDO-2093 is a potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, demonstrating significant antitumor activity.[1] This interaction is crucial for the assembly and catalytic activity of the MLL1 (Mixed Lineage Leukemia 1) core complex, a histone H3 lysine 4 (H3K4) methyltransferase. Dysregulation of the MLL1 complex is implicated in various cancers, particularly acute myeloid leukemia (AML). **DDO-2093** offers a promising therapeutic strategy by disrupting this key oncogenic driver.

These application notes provide a comprehensive overview and detailed protocols for the utilization of **DDO-2093** in a xenograft mouse model, specifically using the MV4-11 human AML cell line.

Mechanism of Action

DDO-2093 selectively targets the interaction between MLL1 and WDR5 (WD repeat-containing protein 5). WDR5 is a critical scaffolding protein that binds to both MLL1 and histone H3, thereby facilitating the methylation of H3K4 by the MLL1 complex. By blocking the MLL1-WDR5 interaction, **DDO-2093** inhibits the methyltransferase activity of the MLL1 complex. This leads to a downstream decrease in the expression of key MLL1 target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[2][3] The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in MLL1-dependent cancer cells.

Data Presentation

In Vitro Activity of DDO-2093

Parameter	Value	Reference
Target	MLL1-WDR5 Protein-Protein Interaction	[1]
Binding Affinity (Kd)	11.6 nM	[1]
IC50	8.6 nM	

In Vivo Efficacy of DDO-2093 in MV4-11 Xenograft Model

While the primary literature confirms significant tumor growth suppression, specific quantitative data from the definitive study on **DDO-2093** is not publicly available. The following table is a representative template based on typical outcomes for effective MLL1-WDR5 inhibitors in similar models.

Treatment Group	Dosing Regimen (Representative)	Tumor Growth Inhibition (%)	Change in Body Weight (%)	Survival Benefit
Vehicle Control	Daily, intraperitoneal	0	< 5	-
DDO-2093	50 mg/kg, daily, intraperitoneal	Significant suppression (qualitative)	No significant loss	Favorable safety profile noted

Note: The above in vivo data is illustrative. Researchers should perform dose-response studies to determine the optimal efficacious and well-tolerated dose for their specific experimental conditions.

Experimental Protocols

Cell Culture

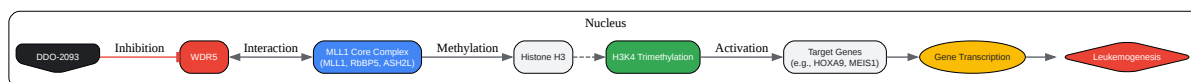
- Cell Line: MV4-11 (human acute myeloid leukemia).
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage cells every 2-3 days to maintain a density between 2×10^5 and 1×10^6 cells/mL.

Xenograft Mouse Model Protocol

- Animal Model: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.
- Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
- Cell Preparation for Implantation:
 - Harvest MV4-11 cells during the logarithmic growth phase.
 - Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).
 - Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5×10^7 cells/mL.
- Tumor Cell Implantation:
 - Anesthetize the mice using an appropriate anesthetic agent.
 - Subcutaneously inject 100 µL of the cell suspension (containing 5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

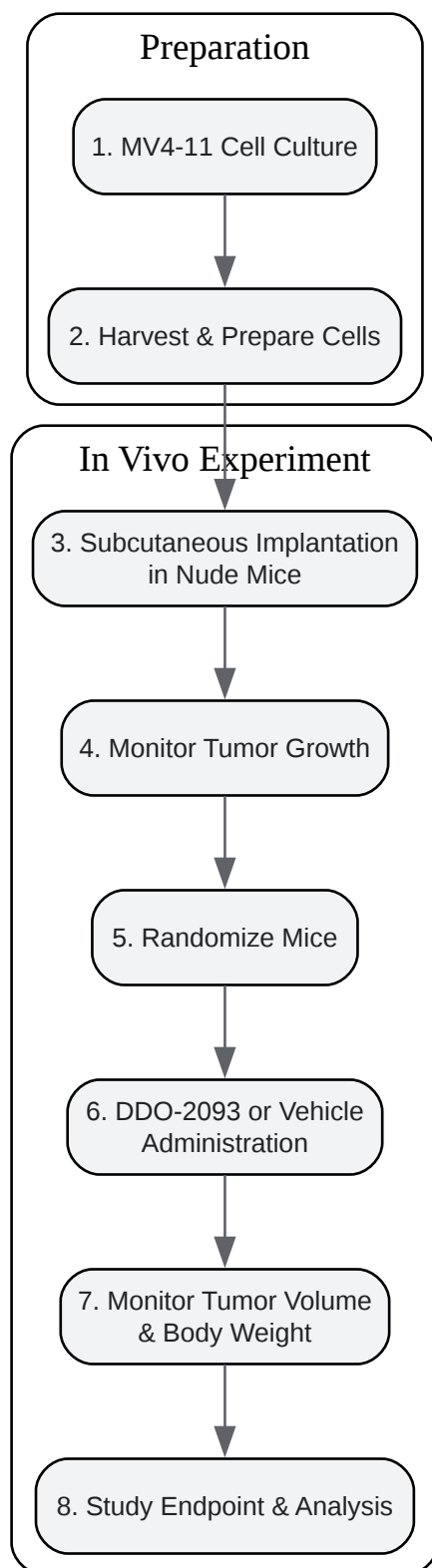
- Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
- Randomization and Treatment:
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
 - **DDO-2093** Formulation (suggested): Prepare a stock solution of **DDO-2093** in DMSO. For injection, dilute the stock solution in a suitable vehicle such as a mixture of PEG300, Tween 80, and saline. The final DMSO concentration should be below 10%.
 - Administration: Administer **DDO-2093** or the vehicle control to the respective groups via intraperitoneal (i.p.) injection. A representative starting dose could be 50 mg/kg, administered once daily.
- Endpoint:
 - Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
 - Euthanize mice if tumors become ulcerated or if there are signs of significant toxicity (e.g., >20% body weight loss, lethargy).
 - At the end of the study, euthanize all mice, and excise, weigh, and photograph the tumors.

Mandatory Visualizations



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Caption: MLL1-WDR5 Signaling Pathway and Inhibition by **DDO-2093**.



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Caption: Experimental Workflow for **DDO-2093** in a Xenograft Model.

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References

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